molecular formula C5H9F3O B6302476 1,1,1-Trifluoro-2-pentanol CAS No. 433-24-9

1,1,1-Trifluoro-2-pentanol

Cat. No.: B6302476
CAS No.: 433-24-9
M. Wt: 142.12 g/mol
InChI Key: JSXJROCLUIYGSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-pentanol can be synthesized through several methods. One common method involves the reduction of 1,1,1-trifluoroacetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves the use of microbial enzymes to reduce 1,1,1-trifluoroacetone. This biocatalytic approach utilizes alcohol dehydrogenases or carbonyl reductases to achieve high enantiomeric excess and optical purity . The process is scalable and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1,1,1-trifluoro-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 1,1,1-trifluoro-2-pentane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 1,1,1-Trifluoro-2-pentanone

    Reduction: 1,1,1-Trifluoro-2-pentane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-pentanol is unique due to its specific carbon chain length and the presence of three fluorine atoms, which impart high polarity and the ability to form strong hydrogen bonds. These properties make it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

1,1,1-trifluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXJROCLUIYGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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